trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid

Physicochemical profiling Lead optimization Medicinal chemistry

Sourcing conformationally restricted aryl cyclopropane building blocks often leads to regioisomeric mixtures or incorrect cis/trans stereochemistry. This trans-2-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid solves that problem as a defined intermediate for medicinal chemistry. - Fixed trans geometry locks the carboxylic acid and aryl ring dihedral angle, critical for exploring shallow enzyme binding pockets. - The 2-fluoro-5-nitro substitution pattern enables selective para-nitro-activated ortho-fluoro SNAr coupling, allowing post-cyclopropane diversification without protecting-group manipulation. - Available as an enantiopure (1R,2R) form at >98% purity, eliminating enantiomeric impurity confounding in SAR assays.

Molecular Formula C10H8FNO4
Molecular Weight 225.17 g/mol
Cat. No. B12304179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC10H8FNO4
Molecular Weight225.17 g/mol
Structural Identifiers
SMILESC1C(C1C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])F
InChIInChI=1S/C10H8FNO4/c11-9-2-1-5(12(15)16)3-7(9)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)
InChIKeyFSRBAVSPEDPDMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluoro-Nitro Cyclopropane Building Block for Drug Discovery


trans-2-(2-Fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 2227755-27-1) is a disubstituted trans-2-arylcyclopropane-1-carboxylic acid bearing a 2-fluoro-5-nitrophenyl moiety. With a molecular formula of C₁₀H₈FNO₄ and an exact mass of 225.0437 g/mol , it serves as a conformationally constrained intermediate for pharmaceutical research, particularly in the synthesis of PROTACs and enzyme inhibitors. The trans stereochemistry of the cyclopropane ring locks the carboxylic acid and aryl group in a defined spatial orientation, a feature exploited in structure-based drug design [1].

Why Regioisomeric Analogs Cannot Replace This Compound


Fluoro-nitrophenyl cyclopropane carboxylic acids are not interchangeable building blocks. The specific 2-fluoro-5-nitro substitution pattern on the phenyl ring creates an electronically unique environment: the ortho-fluorine is activated toward nucleophilic aromatic substitution (SNAr) by the para-nitro group, enabling selective downstream functionalization not possible with the 4-fluoro-3-nitro regioisomer or the 2-chloro analog [1]. Furthermore, the trans-cyclopropane geometry imposes a fixed dihedral angle between the carboxylic acid and the aryl ring that is distinct from geminally substituted 1-aryl-cyclopropane-1-carboxylic acid isomers, directly affecting the presentation of pharmacophoric elements in target binding pockets [2]. These structural constraints are not preserved in analogs with different substitution patterns or stereochemistry.

Differentiation Evidence Against Closest Analogs


Physicochemical Comparison vs. 4-Fluoro-3-Nitro Regioisomer

The target compound (CAS 2227755-27-1) can be differentiated from its regioisomer rac-(1R,2R)-2-(4-fluoro-3-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 2227776-48-7) by computed physicochemical descriptors. While both share the identical molecular formula C₁₀H₈FNO₄ and molecular weight (225.17 g/mol), the target compound exhibits a predicted density of 1.5 ± 0.1 g/cm³ and a boiling point of 368.4 ± 42.0 °C at 760 mmHg . The different positioning of the fluoro and nitro substituents alters the molecular electrostatic potential surface, hydrogen-bond acceptor topology, and dipole moment, which directly influence chromatographic retention, solubility, and protein-ligand recognition .

Physicochemical profiling Lead optimization Medicinal chemistry

Nitro-Activated Fluoro SNAr Reactivity

The 2-fluoro-5-nitrophenyl motif provides a regioselective SNAr handle: the para-nitro group activates the ortho-fluorine as a leaving group. This reactivity was explicitly demonstrated in the synthesis of strained oxide-bridged 5-phenylmorphans, where rac-5-(2-fluoro-5-nitrophenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-9β-ol underwent intramolecular displacement of the nitro-activated aromatic fluorine to construct a trans-fused 5,6-ring system [1]. The resulting tetracyclic product was confirmed by single-crystal X-ray crystallography, validating the synthetic strategy. By contrast, the 4-fluoro-3-nitro regioisomer lacks the para-activation geometry for analogous SNAr chemistry.

Nucleophilic aromatic substitution Synthetic methodology Opioid receptor probes

H-Bond Donor/Acceptor Profile vs. Geminal Isomer

The target compound presents 1 hydrogen-bond donor (carboxylic acid –OH) and 5 hydrogen-bond acceptors (carboxylic acid C=O, nitro group O atoms, and fluorine). This profile differs from the geminally substituted 1-(2-fluoro-5-nitrophenyl)cyclopropane-1-carboxylic acid (CAS 1314781-50-4), which shares the same HBD/HBA count but places the carboxylic acid directly on the aryl-bearing carbon, eliminating the trans stereochemical relationship . The target compound has 2 rotatable bonds (aryl–cyclopropane and cyclopropane–COOH) versus the geminal isomer's 2 rotatable bonds as well; however, the spatial trajectory of the carboxylic acid relative to the aryl ring differs substantially, affecting 3D pharmacophore matching .

Computational drug design ADME prediction Fragment-based screening

Commercial Purity Grade Comparison

The compound is commercially supplied at two distinct purity tiers: Leyan (Shanghai) offers the (1R,2R) enantiopure form at 98% purity , while Aladdin supplies the racemic trans mixture at ≥92% purity . The 6% absolute purity difference, combined with the enantiopure vs. racemic distinction, is significant for applications requiring defined stereochemistry. Impurities in the lower-purity grade may include cis-diastereomer and residual synthetic intermediates that can propagate through multi-step syntheses, reducing overall yield and complicating purification.

Chemical procurement Quality control Synthetic chemistry

Cold-Chain Storage Requirement

The compound requires storage at 2–8°C , a specification reported consistently across multiple vendors (Aladdin, GLPBio). This cold-chain requirement contrasts with the unsubstituted parent compound trans-2-phenylcyclopropane-1-carboxylic acid, which is typically stored at ambient temperature. The nitro group is the likely contributor to thermal sensitivity, as nitroaromatic compounds can undergo slow thermal decomposition. This storage constraint has downstream implications for inventory management, shipping costs, and experimental planning, particularly for laboratories in regions without reliable cold-chain logistics.

Stability Storage and handling Supply chain

High-Value Research Applications


PROTAC Linker–Ligand Conjugation via SNAr

The para-nitro activation of the ortho-fluorine enables selective SNAr coupling with amine-terminated PROTAC linkers or E3 ligase ligands. This reactivity, validated in intramolecular systems [1], allows post-cyclopropane coupling diversification without protecting-group manipulation, streamlining the synthesis of heterobifunctional degraders.

Enzyme Inhibitor Design with Constrained Scaffold

The trans stereochemistry locks the carboxylic acid and 2-fluoro-5-nitrophenyl group in a fixed spatial relationship, making this compound a privileged scaffold for inhibitor programs targeting enzymes with shallow, conformationally sensitive binding pockets—such as O-acetylserine sulfhydrylase isoforms, where trans-2-substituted cyclopropane carboxylic acids have demonstrated nanomolar affinity [2].

Rigid Opioid Receptor Probe Synthesis

As demonstrated in the oxide-bridged 5-phenylmorphan synthesis, the 2-fluoro-5-nitrophenyl moiety serves as a masked nucleophile acceptor for constructing strained polycyclic frameworks [1]. The trans-cyclopropane carboxylic acid can be incorporated as a key intermediate for generating conformationally restricted opioid receptor ligands where the spatial presentation of the basic amine and aromatic ring is critical for agonist/antagonist pharmacology.

Enantiopure Building Block for Asymmetric Synthesis

The (1R,2R) enantiopure form available at 98% purity provides a defined chiral cyclopropane template for asymmetric synthesis. This is particularly relevant for medicinal chemistry campaigns where enantiomeric impurities can confound SAR analysis and lead to misinterpretation of biological activity.

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